5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide
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Overview
Description
5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide is a complex organic compound that features a benzodioxole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide typically involves multi-step organic reactions. One common method includes the coupling of 5-amino-2-chlorobenzoic acid with benzo[d][1,3]dioxole derivatives under specific conditions. The reaction often employs catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism by which 5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells. The compound can also modulate signaling pathways, affecting cellular processes such as proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-benzodioxole: Shares the benzodioxole moiety but lacks the chlorobenzamide group.
2-Chloro-5-nitrobenzoic acid: Contains the chlorobenzamide structure but differs in the functional groups attached.
Benzo[d][1,3]dioxole derivatives: Various derivatives with different substituents on the benzodioxole ring.
Uniqueness
5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11ClN2O3 |
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Molecular Weight |
290.70 g/mol |
IUPAC Name |
5-amino-N-(1,3-benzodioxol-5-yl)-2-chlorobenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-3-1-8(16)5-10(11)14(18)17-9-2-4-12-13(6-9)20-7-19-12/h1-6H,7,16H2,(H,17,18) |
InChI Key |
CAHMTNHKHIPIKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)N)Cl |
Origin of Product |
United States |
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